3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromomethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Bromomethylation: The final step involves the bromomethylation of the pyrazole ring, which can be achieved using bromomethylating agents such as bromoacetaldehyde or bromomethyl methyl ether under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and trifluoroethyl groups.
Addition Reactions: The pyrazole ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane
- 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)benzene
- 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyridine
Uniqueness
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both a bromomethyl and a trifluoroethyl group on a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic compound characterized by its unique structural features, including a bromomethyl group and a trifluoroethyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.
- IUPAC Name: 3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole
- Molecular Formula: C6H6BrF3N2
- CAS Number: 2138384-32-2
- Molecular Weight: 227.03 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring: Reaction of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Trifluoroethyl Group: Nucleophilic substitution using trifluoroethyl halides.
- Bromomethylation: Utilizing bromomethylating agents under acidic conditions to introduce the bromomethyl group.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity.
- The trifluoroethyl group enhances lipophilicity, improving membrane permeability and intracellular target interaction.
Antimicrobial Properties
Research indicates that pyrazoles and their derivatives often exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on human cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .
Case Studies
-
Study on Antimicrobial Activity:
A recent study tested several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development . -
Anticancer Evaluation:
In vitro studies conducted on breast cancer cell lines revealed that compounds containing the pyrazole structure can induce cell cycle arrest and apoptosis. The specific role of the bromomethyl group in enhancing cytotoxicity was highlighted as a key factor in these findings .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | Covalent modification of proteins |
3-(Bromomethyl)-1H-pyrazole | Low | Moderate | Enzyme inhibition |
4-(Bromomethyl)-3-methyl-1H-pyrazole | High | Low | Membrane disruption |
Properties
IUPAC Name |
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHVGIMBCPIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CBr)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.